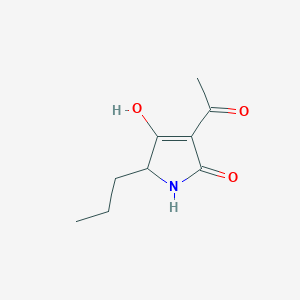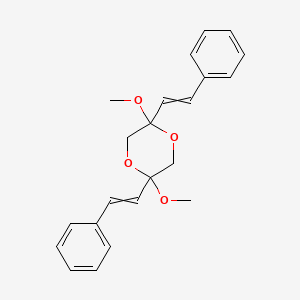![molecular formula C30H55O4- B14353937 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate CAS No. 92077-84-4](/img/structure/B14353937.png)
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate is an organic compound characterized by its unique structure, which includes a long alkyl chain and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate typically involves the esterification of pentadec-4-enoic acid with tetradecyloxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of lipid metabolism and membrane biology due to its long alkyl chain.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The long alkyl chain also allows for interactions with lipid bilayers and other hydrophobic environments, influencing its behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadec-4-enoic acid: Similar structure but lacks the tetradecyloxycarbonyl group.
Tetradecyloxycarbonyl chloride: Used as a reagent in the synthesis of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate.
Other long-chain esters: Compounds with similar long alkyl chains and ester functionalities.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a reactive carbonyl group, making it a valuable compound in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields highlight its versatility and importance.
Propriétés
Numéro CAS |
92077-84-4 |
|---|---|
Formule moléculaire |
C30H55O4- |
Poids moléculaire |
479.8 g/mol |
Nom IUPAC |
3-tetradecoxycarbonylpentadec-4-enoate |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-34-30(33)28(27-29(31)32)25-23-21-19-17-14-12-10-8-6-4-2/h23,25,28H,3-22,24,26-27H2,1-2H3,(H,31,32)/p-1 |
Clé InChI |
HNAGYWNECFSDRR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])C=CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


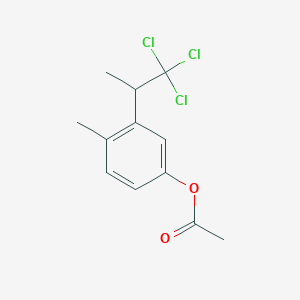
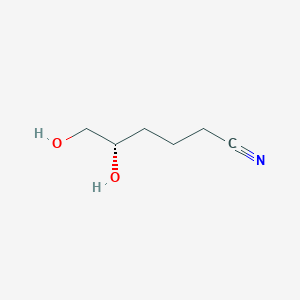


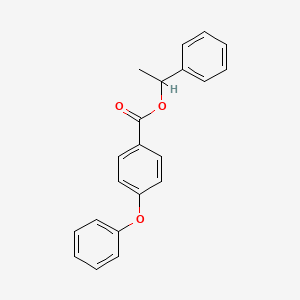
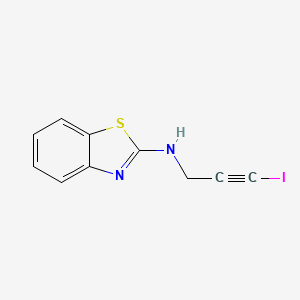
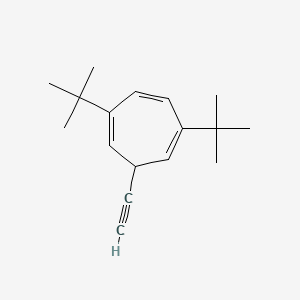
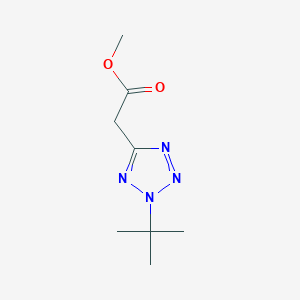
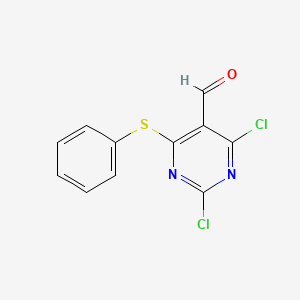
![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)

